ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
Description
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chromen-4-one derivative featuring a 4-bromophenyl group at position 3, a methyl group at position 2, and an ethyl propanoate ester at position 7. The bromine atom on the phenyl ring contributes to its distinct electronic and steric properties, while the ester group enhances lipophilicity. Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications .
Properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)19(20(17)23)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWFXIWCCCBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:
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Formation of the Chromenone Core: : The initial step involves the synthesis of the chromenone core. This can be achieved through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
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Bromination: : The introduction of the bromophenyl group is usually carried out via electrophilic aromatic substitution. A brominating agent such as bromine or N-bromosuccinimide (NBS) is used to selectively brominate the phenyl ring.
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Esterification: : The final step involves the esterification of the chromenone derivative with ethyl 2-bromoacetate. This reaction is typically conducted in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromenone core. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the chromenone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
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Biology: : The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its chromenone core is known to interact with various biological targets.
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Medicine: : Research into its potential as an anti-inflammatory, anticancer, and antimicrobial agent is ongoing. The bromophenyl group and chromenone core are pharmacophores in many biologically active compounds.
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Industry: : It is used in the development of new materials with specific optical and electronic properties. Its structural features make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The structural analogs of the target compound differ primarily in substituents at positions 2, 3, and 7 of the chromen-4-one core. Key comparisons include:
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- Halogen vs. Alkoxy Groups: The 4-bromophenyl group in the target compound introduces electron-withdrawing effects via inductive forces, contrasting with the electron-donating 4-ethoxyphenoxy group in the analog from . Bromine’s electronegativity may enhance halogen bonding, influencing crystalline packing or target binding .
- Heterocyclic vs. The trifluoromethyl group at position 2 increases lipophilicity, a critical factor in agrochemical permeability .
Impact on Lipophilicity and Bioactivity
- The target compound’s bromine atom and ethyl ester group likely confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the trifluoromethyl group in ’s analog significantly elevates hydrophobicity, a trait desirable for pesticidal activity .
- Propanoate esters like quizalofop-P-ethyl () leverage quinoxalinyl substituents for herbicidal action, suggesting that the target compound’s bromophenyl group might orient it toward distinct biological targets, though specific data are unavailable .
Research Findings and Implications
- Structural Characterization : Crystallographic data for similar compounds (e.g., ) were likely resolved using SHELX software, a standard for small-molecule refinement .
- Unanswered Questions : The biological activity and solubility profiles of the target compound remain unstudied in the provided evidence. Comparative assays with analogs are needed to elucidate structure-activity relationships.
Biological Activity
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a bromophenyl group and a chromenone core, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Structural Overview
The chemical structure of this compound can be represented as follows:
This compound features:
- A chromenone core , which is known for its diverse biological activities.
- A bromophenyl substituent , which enhances its reactivity and potential interactions with biological targets.
- An ethyl ester functional group , contributing to its solubility and bioavailability.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing oxidative stress and inflammation. For instance, it could modulate the activity of cyclooxygenase (COX) enzymes or lipoxygenases, which are crucial in inflammatory processes.
- Receptor Interaction : this compound might bind to specific receptors, influencing signal transduction pathways. This could affect cellular responses related to growth, apoptosis, and differentiation.
- Gene Expression Modulation : The compound may alter the expression of genes associated with cell proliferation and survival, potentially impacting cancer cell growth.
Biological Activity and Case Studies
Research studies have highlighted various biological activities associated with this compound:
Antitumor Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition in tumor cells, with a dose-dependent response observed.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.5 | Induction of apoptosis |
| MCF7 (Breast) | 12.3 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that this compound exhibits promising antitumor properties through multiple mechanisms.
Antioxidant Activity
In vitro assays indicated that the compound possesses significant antioxidant properties. It was shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Comparative Analysis with Similar Compounds
This compound can be compared with other chromenone derivatives in terms of biological activity:
| Compound Name | Antitumor Activity | Antioxidant Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-{[3-(4-chlorophenyl)-2-methyl...]} | Moderate | High | Chlorine substituent enhances potency |
| Ethyl 6-bromoquinoline-3-carboxylate | High | Moderate | Quinoline structure with unique reactivity |
| Ethyl 7-hydroxychromenone | Low | Very High | Strong antioxidant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
